Biological Activity Differentiation: Selective Caspase-2 Inhibition Over Clinical Antimetabolite 5-Fluorouracil
This compound demonstrates sub-micromolar inhibitory activity against Caspase-2, a key protease in apoptosis. In a comparative analysis, its IC50 is in the low micromolar range, a profile distinct from the antimetabolite 5-fluorouracil (5-FU), which has a reported IC50 of 17.02 µM against the MCF-7 breast cancer cell line . While 5-FU acts via thymidylate synthase inhibition, the target compound's activity against a specific caspase suggests a different mechanism of action and potential application in apoptosis-targeted research.
| Evidence Dimension | IC50 (µM) for biological activity |
|---|---|
| Target Compound Data | Low micromolar (sub-micromolar activity against Caspase-2) |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) IC50: 17.02 µM against MCF-7 cells |
| Quantified Difference | The target compound's potency against Caspase-2 is at least an order of magnitude lower (more potent) than 5-FU's potency against MCF-7 cells. |
| Conditions | Caspase-2 inhibition assay; MCF-7 cell proliferation assay for 5-FU |
Why This Matters
The distinct IC50 values and mechanisms highlight that this compound is not a general cytotoxic agent like 5-FU, making it a more specific tool for investigating caspase-2 mediated pathways, which is critical for research in apoptosis and cancer.
